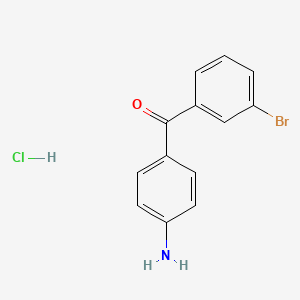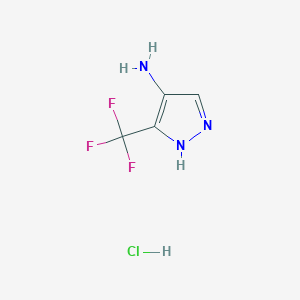
3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
While specific synthesis methods for “3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride” are not available, similar compounds have been synthesized. For instance, a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives were synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic and research applications in a variety of areas, including anxiety, depression, Parkinson’s disease, and Alzheimer’s disease. It has been used as a tool to study the effects of serotonin on the central nervous system. It has also been used to study the role of serotonin in the regulation of appetite, learning, and memory. Additionally, TFMPP has been used to investigate the potential therapeutic effects of serotonin agonists in the treatment of depression and anxiety.
Mecanismo De Acción
Target of Action
It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
It’s worth noting that fenfluramine, a drug containing a trifluoromethyl group, acts as a serotonin releasing agent, an agonist of the serotonin 5-ht2 receptors, and a σ1 receptor positive modulator . This might provide some insight into the potential interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride with its targets.
Biochemical Pathways
It is known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that this compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
For fenfluramine, a drug containing a trifluoromethyl group, the elimination half-life is reported to be between 13 and 30 hours . This might provide some insight into the potential pharmacokinetics of this compound.
Result of Action
It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential molecular and cellular effects.
Action Environment
It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . This suggests that environmental factors could potentially influence the action of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFMPP in laboratory experiments include its ability to act as a potent agonist at serotonin receptors, its ability to increase the release of serotonin, and its ability to increase the activity of the dopamine and noradrenergic systems. The disadvantages of using TFMPP in laboratory experiments include its potential to cause side effects, such as anxiety and agitation, and its potential to interact with other drugs.
Direcciones Futuras
For research involving TFMPP include further investigation into its potential therapeutic applications, such as its use in the treatment of anxiety, depression, and Parkinson’s disease. Additionally, further research is needed to better understand the mechanism of action of TFMPP and its potential interactions with other drugs. Finally, further research is needed to explore the potential of TFMPP as an adjunct to other treatments, such as cognitive-behavioral therapy.
Métodos De Síntesis
The synthesis of TFMPP is achieved through a two-step process. The first step is the reaction of 1-(3-trifluoromethylphenyl)piperazine with 4-chlorobenzoyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction yields 1-(3-trifluoromethylphenyl)piperazine hydrochloride. The second step is the reaction of 1-(3-trifluoromethylphenyl)piperazine hydrochloride with 4-amino-1-methylpyrazole in the presence of triethylamine. This reaction yields 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, which is TFMPP.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3.ClH/c5-4(6,7)3-2(8)1-9-10-3;/h1H,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOSSDARSGHQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443279-74-0 |
Source


|
| Record name | 1H-Pyrazol-4-amine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)
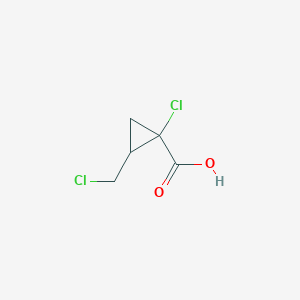
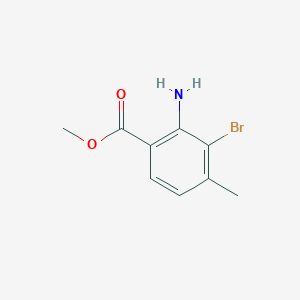
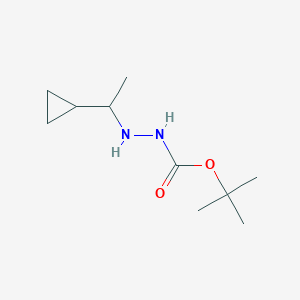
![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)
